D 13223-d4 (Metabolito de Flupirtina)

Descripción general

Descripción

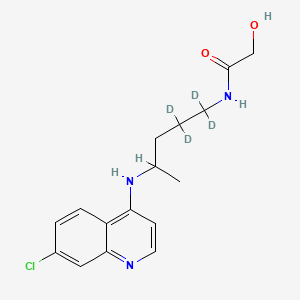

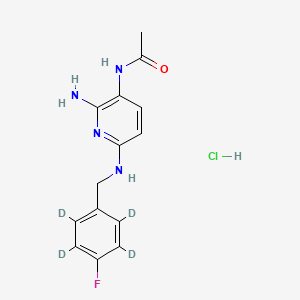

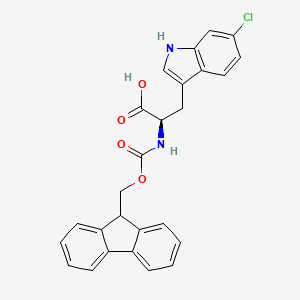

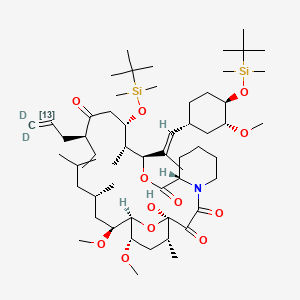

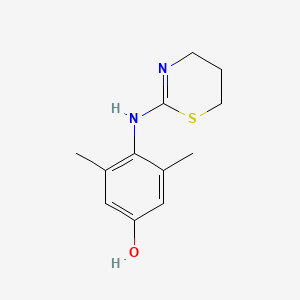

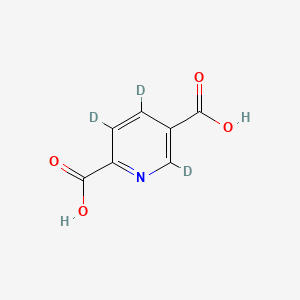

“D 13223-d4 (Flupirtine Metabolite)” is a major active labeled metabolite of Flupirtine . Its molecular formula is C14H12D4ClFN4O and it has a molecular weight of 314.78 .

Molecular Structure Analysis

The molecular structure of “D 13223-d4 (Flupirtine Metabolite)” is represented by the formula C14H12D4ClFN4O .Physical and Chemical Properties Analysis

“D 13223-d4 (Flupirtine Metabolite)” has a molecular weight of 314.78 .Aplicaciones Científicas De Investigación

Estudios de Bioequivalencia

“D 13223-d4 (Metabolito de Flupirtina)” se utiliza en estudios de bioequivalencia . Se desarrolló un método de cromatografía líquida de alta resolución-espectrometría de masas en tándem para determinar simultáneamente las concentraciones de flupirtina y su principal metabolito activo D-13223 en plasma humano . Esto se hizo para evaluar la bioequivalencia de dos cápsulas de maleato de flupirtina entre voluntarios chinos masculinos sanos en condiciones de ayuno y alimentación .

Investigación Farmacocinética

“D 13223-d4 (Metabolito de Flupirtina)” se utiliza en investigación farmacocinética . Las métricas farmacocinéticas de área desde el tiempo cero hasta la última concentración medible (AUC 0-t), el área bajo la curva de concentración plasmática-tiempo desde la administración hasta el tiempo infinito (AUC 0-∞) y C max se utilizaron para la evaluación de bioequivalencia .

Estudios de Metabolismo de Fármacos

“D 13223-d4 (Metabolito de Flupirtina)” se utiliza en estudios de metabolismo de fármacos . Se encontró que D-13223 se formó in vivo y se detectó en todos los tejidos evaluados, con las concentraciones más altas en el hígado .

Investigación de Distribución Cerebral

“D 13223-d4 (Metabolito de Flupirtina)” se utiliza en investigación de distribución cerebral . La flupirtina llegó al cerebro, incluido el hipocampo y la corteza, en un plazo de 1 hora de la dosificación y persistió a las 24 horas .

Investigación de Enfermedades Neonatales

“D 13223-d4 (Metabolito de Flupirtina)” se utiliza en investigación de enfermedades neonatales<a aria-label="2: " data-citationid="c34b00d8-686e-6d24-acd1-82071aa7a1c

Mecanismo De Acción

Target of Action

D 13223-d4 is the major active labeled metabolite of Flupirtine . .

Mode of Action

It is known that d 13223-d4 is an active metabolite of flupirtine .

Biochemical Pathways

As an active metabolite of flupirtine, it is likely to be involved in similar biochemical pathways .

Pharmacokinetics

Flupirtine and its active metabolite D-13223 have been studied in neonatal rats . After systemic administration of Flupirtine, it was delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC0–24h) in the liver (488 µg·h/g tissue) and the lowest in the spleen (82 µg·h/g tissue) . Flupirtine reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours . D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Result of Action

As an active metabolite of flupirtine, it is likely to have similar effects .

Action Environment

As an active metabolite of flupirtine, it is likely to be influenced by similar environmental factors .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of D 13223-d4 are closely related to its parent compound, Flupirtine. Flupirtine is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Flupirtine, and by extension D 13223-d4, is known to have effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Flupirtine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that D 13223-d4 shares some of these mechanisms, but specific studies on D 13223-d4 are needed to confirm this.

Temporal Effects in Laboratory Settings

Studies on Flupirtine have shown that it reaches the brain, including the hippocampus and cortex, within 1 hour of dosing and persists at 24 hours . It is likely that D 13223-d4 has similar temporal effects, but specific studies are needed to confirm this.

Dosage Effects in Animal Models

The effects of D 13223-d4 at different dosages in animal models are not well-studied. Studies on Flupirtine have shown that it is delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC 0–24h) in liver and the lowest in spleen . It is likely that D 13223-d4 has similar dosage effects, but specific studies are needed to confirm this.

Metabolic Pathways

It is known that Flupirtine is metabolized in the liver to form D 13223

Transport and Distribution

Studies on Flupirtine have shown that it is delivered to all tissues assessed . It is likely that D 13223-d4 has similar transport and distribution properties, but specific studies are needed to confirm this.

Propiedades

IUPAC Name |

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675653 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216989-17-1 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)